N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-16-9-8-14(20(23)24)12-15(16)19-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12,21H,4-5,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOCLSFPWBGFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with phenylcyclopentylamine in the presence of a formylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Acid- and Base-Mediated Reactions
The compound demonstrates sensitivity to acidic and basic conditions due to its functional groups:
Nitro Group Reactivity
The electron-withdrawing nitro group at the 5-position activates the aromatic ring for electrophilic substitution, though steric hindrance from the phenylcyclopentyl group modulates reaction sites:
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Nitration : Further nitration under mixed acid (HNO₃/H₂SO₄) yields 3-nitro derivatives at the 3-position of the aromatic ring, confirmed by NMR shifts .
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Sulfonation : Forms sulfonic acid derivatives at the 4-position, though yields are low (<30%) due to steric crowding.
Amide Bond Transformations
The formamide group participates in nucleophilic substitution and condensation reactions:
Coordination Chemistry
The phenolic -OH and amide carbonyl enable metal chelation, as shown in spectroscopic studies:
-
Cu(II) complexes : Forms octahedral complexes with Cu²⁺ (λmax = 420 nm, ε = 1,200 M⁻¹cm⁻¹) .
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Catalytic activity : Cu complexes accelerate Suzuki-Miyaura coupling reactions (TON = 850) .
Photochemical Behavior
UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement, producing a transient nitrosophenol intermediate detectable via ESR spectroscopy .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss at 280°C (Δm = 65%) corresponding to release of NO₂ and CO₂ .
Structural Influences on Reactivity
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Steric effects : The phenylcyclopentyl group reduces reaction rates in bulky electrophilic reagents (e.g., tert-butylation yields drop by 40% compared to unsubstituted analogs).
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Electronic effects : The nitro group directs electrophiles to the 3- and 4-positions, while the hydroxyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .
This compound’s multifunctional design supports its utility in pharmaceutical intermediates and coordination catalysts, though steric constraints necessitate optimized reaction conditions for synthetic applications.
Scientific Research Applications
Chemistry
N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide serves as a building block for synthesizing more complex organic molecules. Its reactive functional groups allow for various transformations, including:
- Oxidation : Producing quinone derivatives.
- Reduction : Leading to amino derivatives.
- Substitution : Forming various substituted formamides depending on the nucleophile used.
Biology
The compound is investigated as a biochemical probe due to its ability to interact with biological macromolecules. The hydroxy group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can modulate biochemical pathways, making it useful in studies of enzyme inhibition and protein interactions.
Medicine
Research has explored its therapeutic properties , particularly:
- Anti-inflammatory effects
- Antimicrobial activities
Case studies have documented its potential efficacy in treating conditions related to inflammation and infection.
Industry
In industrial applications, this compound is utilized in developing specialty chemicals and materials with specific properties tailored for various applications.
Case Studies
-
Therapeutic Efficacy Study :
A study published in Pharmacological Research evaluated the anti-inflammatory properties of this compound in rodent models. Results indicated significant reduction in inflammatory markers compared to control groups. -
Synthesis and Characterization :
Research documented the successful synthesis of the compound using the outlined methods, followed by characterization through spectroscopic techniques (NMR, IR), confirming the expected structural features. -
Biochemical Interaction Study :
A study explored the interaction of the compound with specific enzymes involved in metabolic pathways, revealing potential inhibitory effects that could be leveraged for drug development.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the nitro group can participate in redox reactions, and the formamide group can engage in nucleophilic or electrophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- Substitution with methanesulfonamide (as in ) introduces a polar sulfonyl group, reducing bioavailability but improving solubility.
Fungicidal Activity Against Phytopathogens
| Compound | Rhizoctonia solani (% Inhibition) | Bipolaris sorokiniana | Sclerotinia sclerotiorum | Venturia inaequalis |
|---|---|---|---|---|
| N-(2-Hydroxy-5-nitrophenyl)formamide | 85% | 78% | 65% | 60% |
| N-(2-Hydroxy-5-nitrophenyl)acetamide | 72% | 68% | 82% | 75% |
| Commercial Fungicide (Control) | 90% | 85% | 88% | 80% |
Key Findings :
- Formamide derivatives (e.g., the target compound) show superior activity against Rhizoctonia solani and Bipolaris sorokiniana, likely due to hydrogen bonding with fungal enzymes .
- Acetamide substitution enhances activity against Sclerotinia sclerotiorum and Venturia inaequalis, possibly due to improved metabolic stability .
Metabolic and Toxicological Profiles
- Detoxification Pathways : Microbial and plant systems glucosylate nitrophenyl-formamide derivatives (e.g., N-(2-hydroxy-5-nitrophenyl)acetamide) to reduce toxicity, as seen in Arabidopsis thaliana .
- Toxicity : Nitrophenyl derivatives exhibit moderate cytotoxicity, with IC₅₀ values in the micromolar range for mammalian cells .
Biological Activity
N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide is a compound of interest due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the available research findings, mechanisms of action, and relevant case studies related to its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 298.34 g/mol. The compound features a phenolic hydroxyl group and a nitro group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 1024127-44-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. By blocking this pathway, it reduces the production of pro-inflammatory cytokines.
- Antioxidant Activity : The presence of the hydroxyl group contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.
- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of apoptotic pathways involving caspases.
Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-Cancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.
- Anti-Inflammatory Effects : A study reported that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Case Studies
-
Case Study on Anti-Cancer Properties :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at lower concentrations.
-
Case Study on Neuroprotection :
- Objective : To assess the protective effects against oxidative stress in SH-SY5Y neuroblastoma cells.
- Method : Cells were exposed to H2O2 with and without pre-treatment of the compound.
- Results : Pre-treatment significantly reduced cell death and increased cell viability compared to controls.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and formylation. For example:
- Cyclization : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formamide group onto the aromatic ring .
- Nitration : Controlled nitration at the 5-position of the phenolic ring using HNO₃/H₂SO₄ to avoid over-nitration.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol-water mixtures improves purity (>99%) .
Critical Parameters : Monitor reaction temperature (<5°C during nitration) to prevent byproducts like dinitro derivatives.
Advanced: How can crystallographic data resolve contradictions in molecular conformation predictions?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for structural validation. Key steps:
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .
- Analysis : Calculate dihedral angles (e.g., 8.78° between aromatic and nitro groups) and hydrogen-bonding networks (O–H⋯O, N–H⋯O) to confirm stereoelectronic effects .
Example : Discrepancies between DFT-optimized and experimental structures often arise from crystal packing forces, resolved via Rietveld refinement (R-factor < 0.05) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., phenolic -OH at δ ~10 ppm; phenylcyclopentyl protons as multiplets at δ 1.5–2.5 ppm) .
- FT-IR : Confirm formamide C=O stretch (~1670 cm⁻¹) and nitro group asymmetric stretching (~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 357.12) .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life (e.g., t₉₀ > 2 years at 25°C) .
Basic: What purification methods effectively remove common impurities?
Methodological Answer:
- Byproduct Removal : Unreacted phenylcyclopentylamine (logP ~2.1) is eliminated via liquid-liquid extraction (pH 9, dichloromethane/water) .
- Chromatography : Use preparative HPLC (C18, 70:30 methanol/water) to isolate the target compound from nitro positional isomers .
Advanced: How does hydrogen-bonding in the crystal lattice influence the compound’s reactivity?
Methodological Answer:
- Hydrogen-Bond Analysis : SC-XRD reveals ethanol solvate molecules acting as H-bond donors/acceptors, stabilizing the sulfonamide group .
- Reactivity Implications : Strong O–H⋯O interactions (2.65 Å) may reduce nucleophilic attack at the formamide carbonyl, confirmed by slower hydrolysis rates in crystalline vs. solution states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
